molecular formula C11H7N3O8 B14517494 1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 62572-85-4

1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B14517494
CAS No.: 62572-85-4
M. Wt: 309.19 g/mol
InChI Key: IBBIIDAUYKJMMF-UHFFFAOYSA-N
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Description

1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure, which is a versatile scaffold widely used in medicinal chemistry. The compound is characterized by the presence of a 2,4-dinitrobenzoyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2,4-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrobenzoyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The pyrrolidine-2,5-dione core structure also contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine-2,5-dione core and the 2,4-dinitrobenzoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

62572-85-4

Molecular Formula

C11H7N3O8

Molecular Weight

309.19 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,4-dinitrobenzoate

InChI

InChI=1S/C11H7N3O8/c15-9-3-4-10(16)12(9)22-11(17)7-2-1-6(13(18)19)5-8(7)14(20)21/h1-2,5H,3-4H2

InChI Key

IBBIIDAUYKJMMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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